molecular formula C25H24FN5S B11077120 N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Cat. No.: B11077120
M. Wt: 445.6 g/mol
InChI Key: KUYPYENQWNZOFJ-UHFFFAOYSA-N
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Description

“N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline” is a complex organic compound that features a combination of fluorophenyl, thiazole, and triazoloazepine moieties. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline” would likely involve multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the construction of the triazoloazepine moiety. Each step would require specific reagents and conditions, such as:

    Formation of Thiazole Ring: This could be achieved through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of Fluorophenyl Group: This might involve a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Construction of Triazoloazepine Moiety: This could be synthesized via a multi-step process involving the formation of a hydrazine intermediate followed by cyclization.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline” can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the prop-2-en-1-yl group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the double bonds or the thiazole ring.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as targeting specific enzymes or receptors.

Industry

In the industrial sector, it might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of “N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-4-(4-chlorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline
  • N-[(2E)-4-(4-bromophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline

Uniqueness

The uniqueness of “N-[(2E)-4-(4-fluorophenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H24FN5S

Molecular Weight

445.6 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-prop-2-enyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C25H24FN5S/c1-2-15-30-22(18-7-11-20(26)12-8-18)17-32-25(30)27-21-13-9-19(10-14-21)24-29-28-23-6-4-3-5-16-31(23)24/h2,7-14,17H,1,3-6,15-16H2

InChI Key

KUYPYENQWNZOFJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=CSC1=NC2=CC=C(C=C2)C3=NN=C4N3CCCCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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